Rizatriptan

Description

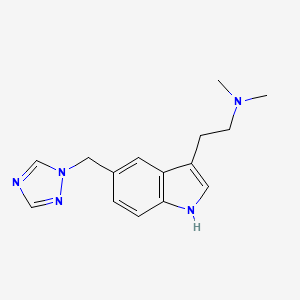

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRLSNUDGIQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023565 | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.38e-01 g/L | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144034-80-0, 145202-66-0 | |

| Record name | Rizatriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-180 °C, 178 - 180 °C | |

| Record name | Rizatriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rizatriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rizatriptan's Mechanism of Action on 5-HT1B/1D Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and physiological mechanisms by which Rizatriptan, a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist, exerts its therapeutic effects in the acute treatment of migraine.[1][2] The document details the drug's interaction with its target receptors, the subsequent signaling cascades, and the ultimate physiological outcomes. Quantitative pharmacological data, detailed experimental protocols, and visual representations of key pathways are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Rizatriptan's efficacy in alleviating migraine symptoms stems from its high-affinity agonist activity at 5-HT1B and 5-HT1D receptors.[3][4] The prevailing theory of migraine pathophysiology involves the activation of the trigeminovascular system, leading to the painful dilation of intracranial and extracerebral blood vessels and the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[5][6] Rizatriptan counteracts these processes through a multi-faceted mechanism:[3][7]

-

Cranial Vasoconstriction: Rizatriptan binds to 5-HT1B receptors located on the smooth muscle cells of dilated cranial blood vessels, inducing vasoconstriction and thereby reducing the throbbing pain characteristic of migraines.[1][8]

-

Inhibition of Neuropeptide Release: By activating 5-HT1D receptors on presynaptic trigeminal nerve terminals, Rizatriptan inhibits the release of pro-inflammatory and vasodilatory neuropeptides like CGRP and Substance P.[9][10][11] This action prevents neurogenic inflammation and further vasodilation.

-

Inhibition of Nociceptive Neurotransmission: Rizatriptan's activation of 5-HT1D receptors is also believed to suppress pain signal transmission within the trigeminal pain pathways in the brainstem, further contributing to pain relief.[1][6][12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining Rizatriptan's interaction with 5-HT1B and 5-HT1D receptors and its functional effects.

Table 1: Receptor Binding Affinity of Rizatriptan

| Receptor Subtype | pKi | Ki (nM) | Species | Source |

| 5-HT1B | 8.0 | 10 | Human | [13] |

| 5-HT1D | 8.4 | 4 | Human | [13] |

pKi is the negative logarithm of the inhibition constant (Ki). Ki was calculated as 10^(-pKi) * 10^9.

Table 2: Functional Activity of Rizatriptan

| Assay | Receptor Target | EC50 (nM) | Tissue/System | Source |

| Vasoconstriction | 5-HT1B | 90 | Human Middle Meningeal Artery | [8] |

Signaling Pathways and Downstream Effects

The 5-HT1B and 5-HT1D receptors are members of the G-protein coupled receptor (GPCR) superfamily and are negatively coupled to adenylyl cyclase via inhibitory G-proteins (Gi/o).[14][15] Upon agonist binding, a conformational change in the receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[14] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the physiological responses of vasoconstriction and reduced neuropeptide release.

The logical flow from receptor binding to the therapeutic anti-migraine effect is a multi-step process involving both vascular and neuronal targets.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental assays. The methodologies for these key experiments are detailed below.

This assay is used to determine the binding affinity (Ki) of a test compound (Rizatriptan) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO or HEK293) stably expressing the human 5-HT1B or 5-HT1D receptor are cultured and harvested.

-

The cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.[16]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[16]

-

-

Competitive Binding Reaction:

-

The assay is performed in a 96-well plate.

-

To each well, the following are added in sequence: the membrane preparation, serial dilutions of unlabeled Rizatriptan, and a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or [3H]sumatriptan) at or below its dissociation constant (Kd).[16][17]

-

Control wells are included for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled ligand like serotonin).[16]

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., 60 minutes at 22°C) to allow the binding reaction to reach equilibrium.[18]

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Data Acquisition and Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor (Rizatriptan) concentration.

-

The IC50 (the concentration of Rizatriptan that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the functional consequence of receptor activation by quantifying the agonist-induced inhibition of intracellular cAMP production.

Methodology:

-

Cell Preparation:

-

Cell Stimulation:

-

Cells are plated in a 384-well plate.

-

Serial dilutions of Rizatriptan are added to the wells.

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin (B1673556) (typically the EC80) to induce cAMP production.[14] The agonist activity of Rizatriptan will inhibit this forskolin-stimulated cAMP accumulation.

-

-

Lysis and Detection (TR-FRET Example):

-

Data Acquisition and Analysis:

-

The plate is read on a TR-FRET compatible reader.

-

In the absence of intracellular cAMP, the antibody-donor binds to the cAMP-acceptor, bringing them into proximity and generating a high FRET signal.

-

Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, causing a decrease in the FRET signal.[14]

-

The raw fluorescence ratio data is inversely proportional to the amount of cAMP produced.

-

Data are plotted as the FRET signal versus the logarithm of the agonist (Rizatriptan) concentration.

-

The EC50 (the concentration of Rizatriptan that produces 50% of its maximal inhibitory effect) is determined from the dose-response curve.

-

References

- 1. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]

- 2. A review of rizatriptan, a quick and consistent 5-HT1B/1D agonist for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-migraine 5-HT(1B/1D) agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. healthcentral.com [healthcentral.com]

- 13. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

Pharmacological Profile of Rizatriptan in Preclinical Models

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rizatriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor agonists.[1] It is specifically designed for the acute treatment of migraine headaches.[2] Its therapeutic activity is attributed to its potent and selective agonist effects at the 5-HT1B and 5-HT1D receptor subtypes.[3] This technical guide provides a detailed overview of the preclinical pharmacological data that characterizes rizatriptan, including its mechanism of action, receptor binding profile, functional activity in vitro and in vivo, and the key experimental protocols used for its evaluation.

Mechanism of Action

The efficacy of rizatriptan in treating migraine is believed to stem from three distinct pharmacological actions:

-

Cranial Vasoconstriction: Rizatriptan acts as an agonist on 5-HT1B receptors located on the smooth muscle of intracranial extracerebral blood vessels.[4] Activation of these receptors leads to the constriction of these vessels, which become dilated during a migraine attack.[3][4]

-

Inhibition of Neuropeptide Release: The drug stimulates presynaptic 5-HT1D receptors on sensory nerve terminals in the trigeminal system.[3] This activation inhibits the release of pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP), which is a potent vasodilator and plays a crucial role in neurogenic inflammation and pain transmission associated with migraine.[5][6]

-

Inhibition of Pain Signal Transmission: Rizatriptan is also thought to directly inhibit nociceptive neurotransmission within the trigeminal pain pathways in the brainstem, specifically at the trigeminal nucleus caudalis, via its agonism at 5-HT1B/1D receptors.[4]

Rizatriptan's tripartite mechanism of action in migraine.

Receptor Binding Profile

Preclinical studies using radioligand binding assays have established that rizatriptan binds with high affinity and selectivity to human cloned 5-HT1B and 5-HT1D receptors. Its affinity for other 5-HT receptor subtypes is weak, and it shows no significant activity at adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine (B76468) receptors, underscoring its targeted pharmacological profile.[3]

Table 1: Radioligand Binding Affinities (Ki) of Rizatriptan at Human 5-HT Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1B | ~5 |

| 5-HT1D | ~6 |

| 5-HT1A | > 100 |

| 5-HT1E | > 100 |

| 5-HT1F | Weak Affinity |

| 5-HT2 | No Significant Activity |

| 5-HT3 | No Significant Activity |

| 5-HT7 | Weak Affinity |

Note: Values are representative figures compiled from preclinical data.[3] Ki (inhibition constant) is the concentration of a drug that will bind to 50% of the receptors in the absence of the radioligand.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of rizatriptan is determined using competitive radioligand binding assays.

Experimental workflow for a radioligand binding assay.

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing a specific human 5-HT receptor subtype are homogenized, and membranes are isolated via centrifugation.[7]

-

Assay Incubation: Membranes are incubated in a buffer with a specific radioligand (e.g., [3H]5-CT for 5-HT1D) and a range of concentrations of unlabeled rizatriptan.[8]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[9] Unbound radioligand is washed away.[9]

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The concentration of rizatriptan that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[9]

Preclinical Functional Activity

The agonist activity of rizatriptan has been confirmed in both in vitro and in vivo preclinical models.

In Vitro Functional Assays

Functional assays, such as GTPγS binding, measure the cellular response following receptor activation. Rizatriptan acts as a full agonist at both 5-HT1B and 5-HT1D receptors.

Table 2: In Vitro Functional Potency and Efficacy of Rizatriptan

| Assay Type | Receptor | Potency (EC50, nM) | Efficacy |

|---|---|---|---|

| GTPγS Binding | 5-HT1B | ~10-20 | Full Agonist |

| GTPγS Binding | 5-HT1D | ~5-15 | Full Agonist |

| Vasoconstriction | 5-HT1B (Human Cranial Artery) | 90 | Full Agonist[4] |

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to the target receptor.

Experimental workflow for a [35S]GTPγS binding assay.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as in the binding assay.[11]

-

Assay Reaction: Membranes are incubated in a buffer containing GDP (guanosine diphosphate), the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of rizatriptan.[12]

-

Agonist Stimulation: Agonist (rizatriptan) binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.[12]

-

Separation and Quantification: The reaction is filtered, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.[11]

-

Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (maximal efficacy) of the drug.[12]

In Vivo Preclinical Models

The anti-migraine effects of rizatriptan have been validated in several animal models that mimic aspects of migraine pathophysiology.

Table 3: Summary of Rizatriptan Efficacy in In Vivo Preclinical Models

| Model | Species | Key Endpoint | Result |

|---|---|---|---|

| Neurogenic Dural Vasodilation | Rat, Guinea-pig | Inhibition of vasodilation induced by trigeminal nerve stimulation | Potently inhibits CGRP-mediated vasodilation[4][13] |

| c-fos Expression | Rat | Inhibition of neuronal activation in the trigeminal nucleus caudalis | Reduces markers of neuronal activation |

| Dural Plasma Extravasation | Rat | Inhibition of plasma protein leakage from dural vessels | Inhibits neurogenic inflammation[4] |

| Arterial Constriction | Dog, Rabbit | Vasoconstriction of isolated cranial and peripheral arteries | Selectively constricts cranial arteries over peripheral arteries |

Experimental Protocol: Neurogenic Dural Vasodilation Model

This model is a cornerstone for evaluating the preclinical efficacy of anti-migraine compounds.

Workflow for the in vivo neurogenic dural vasodilation model.

-

Animal Preparation: A rat or guinea pig is anesthetized, and its trachea and a jugular vein are cannulated for ventilation and drug administration, respectively.[13]

-

Cranial Window: A section of the skull is thinned or removed to create a "cranial window," exposing the dura mater while keeping it intact.[14]

-

Blood Flow Monitoring: A branch of the middle meningeal artery is visualized with an intravital microscope, and its diameter is continuously recorded.[13][14]

-

Stimulation: Neurogenic vasodilation is induced by electrically stimulating the exposed dural surface or the trigeminal ganglion, causing the release of CGRP from sensory nerves and subsequent vessel dilation.[13]

-

Drug Administration: Rizatriptan is administered intravenously, and after a set period, the electrical stimulation is repeated.[15]

-

Analysis: The ability of rizatriptan to inhibit the stimulation-induced increase in dural blood vessel diameter is quantified.[16]

Conclusion

The preclinical pharmacological profile of rizatriptan robustly defines it as a potent and selective 5-HT1B/1D receptor agonist. Data from in vitro binding and functional assays confirm its high affinity and efficacy at these target receptors, while in vivo models demonstrate its ability to counteract key pathophysiological mechanisms of migraine, such as neurogenic dural vasodilation. This comprehensive preclinical characterization provided a strong foundation for its successful clinical development and established its role as an effective acute treatment for migraine.

References

- 1. Rizatriptan in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Rizatriptan Benzoate? [synapse.patsnap.com]

- 6. Rizatriptan - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neurogenic vasodilation of dural blood vessels is not mediated by cholinergic transmission in the anaesthetised rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of opioid receptors in neurogenic dural vasodilation and sensitization of trigeminal neurones in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitric oxide synthase inhibitors can antagonize neurogenic and calcitonin gene-related peptide induced dilation of dural meningeal vessels - PMC [pmc.ncbi.nlm.nih.gov]

Rizatriptan's Binding Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rizatriptan's binding affinity for various serotonin (B10506) (5-HT) receptor subtypes. Rizatriptan is a selective 5-HT1B/1D receptor agonist, a class of drugs known as triptans, primarily used for the acute treatment of migraine headaches. Its therapeutic efficacy is intrinsically linked to its specific interactions with these receptors. This document details the quantitative binding data, the experimental methodologies used to obtain this data, and the downstream signaling pathways activated by rizatriptan's primary targets.

Rizatriptan Binding Affinity Profile

The binding affinity of rizatriptan for a range of human serotonin receptor subtypes has been characterized through radioligand binding assays. The data, presented in terms of Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration), demonstrate rizatriptan's high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.

| Receptor Subtype | Ki (nM) | pKi | IC50 (nM) |

| 5-HT1A | Weak affinity | - | >1000 |

| 5-HT1B | 10 - 18 | 7.74 - 8.0 | 41 |

| 5-HT1D | 5.0 - 10 | 8.0 - 8.3 | 11 |

| 5-HT1E | Weak affinity | - | >1000 |

| 5-HT1F | ~100 | 7.0 | - |

| 5-HT2A | >1000 | <6 | >1000 |

| 5-HT2C | >1000 | <6 | >1000 |

| 5-HT7 | Weak affinity | - | >1000 |

Note: The Ki and IC50 values are compiled from multiple sources and may vary depending on the specific experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of rizatriptan's binding affinity for serotonin receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled rizatriptan to displace a specific, high-affinity radioligand from its receptor.

General Principle

A fixed concentration of a radiolabeled ligand known to bind with high affinity to a specific 5-HT receptor subtype is incubated with a preparation of cell membranes expressing that receptor. Increasing concentrations of unlabeled rizatriptan are then added to compete for the binding sites. The concentration of rizatriptan that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Key Experimental Details:

-

Receptor Source: Recombinant human 5-HT receptors expressed in various cell lines (e.g., Chinese Hamster Ovary (CHO) cells, HeLa cells, or Ltk- cells) are commonly used to ensure the specificity of the binding assay to a single receptor subtype.

-

Radioligands: The choice of radioligand is critical and depends on the receptor subtype being investigated. Commonly used radioligands for the key receptors include:

-

5-HT1B: [³H]-GR125743, [¹²⁵I]-GTI, or [³H]-5-HT (in the presence of masking ligands for other subtypes).

-

5-HT1D: [³H]-5-HT (in the presence of masking ligands) or specific radiolabeled antagonists.

-

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing divalent cations such as 10 mM MgCl₂ or MnCl₂, which can be important for receptor conformation and ligand binding.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 30-60 minutes) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.

Below is a generalized workflow for a competitive radioligand binding assay.

Signaling Pathways

Rizatriptan exerts its therapeutic effects through agonist activity at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via inhibitory G proteins (Gi/o).

5-HT1B Receptor Signaling

Activation of the 5-HT1B receptor by rizatriptan initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA). In the context of migraine, this signaling pathway is thought to contribute to the constriction of dilated cranial blood vessels.

The Role of Rizatriptan in Trigeminal Nerve Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Rizatriptan in the intricate trigeminal nerve pathways, a key area of focus in migraine pathophysiology. By synthesizing preclinical and clinical data, this document provides a comprehensive overview of Rizatriptan's mechanism of action, its effects on crucial signaling molecules, and the experimental methodologies used to elucidate its therapeutic effects.

Core Mechanism of Action: A 5-HT1B/1D Receptor Agonist

Rizatriptan exerts its primary therapeutic effects as a potent and selective agonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are strategically located within the trigeminovascular system, the network of nerves and blood vessels in and around the brain implicated in migraine.[1] Rizatriptan's high affinity for these receptors allows it to modulate key processes that contribute to migraine attacks.[2]

The activation of 5-HT1B and 5-HT1D receptors by Rizatriptan leads to a multi-faceted therapeutic action:

-

Cranial Vasoconstriction: Rizatriptan constricts dilated intracranial extracerebral blood vessels, a hallmark of the migraine headache phase. This effect is primarily mediated by 5-HT1B receptors located on the smooth muscle of these vessels.[3][4]

-

Inhibition of Neuropeptide Release: By activating presynaptic 5-HT1D receptors on trigeminal nerve endings, Rizatriptan inhibits the release of pro-inflammatory vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5][6][7] This action helps to quell neurogenic inflammation, a key driver of migraine pain.

-

Inhibition of Nociceptive Transmission: Rizatriptan is also believed to act centrally by inhibiting neurotransmission in the trigeminal nucleus caudalis (TNC), the primary relay center for sensory information from the head and face to the brain. This central action likely contributes to the overall analgesic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of Rizatriptan.

Table 1: Receptor Binding Affinity and Vasoconstrictor Potency of Rizatriptan

| Parameter | Receptor/Tissue | Value | Species | Reference |

| EC50 | Human Middle Meningeal Artery | 90 nM | Human | [3][4] |

Table 2: Efficacy of Rizatriptan in Inhibiting Neuropeptide Release and Neurogenic Inflammation

| Experimental Model | Stimulus | Rizatriptan Dose/Concentration | Measured Effect | Species | Reference |

| Cultured Trigeminal Neurons | 60 mM KCl | Not Specified | Significant repression of CGRP release | Rat | [8][9] |

| Anesthetized Guinea Pigs | Electrical Stimulation | 100 µg/kg | Blocked neurogenic dural vasodilation | Guinea Pig | [6] |

| Anesthetized Rats | Electrical Stimulation | Not Specified | Significantly reduced dural vasodilation | Rat | [5] |

Table 3: Clinical Efficacy of Rizatriptan in Acute Migraine Treatment (Pain Freedom at 2 Hours)

| Study/Meta-analysis | Rizatriptan Dose | Pain Freedom at 2 hours (%) | Placebo (%) | Patient Population | Reference |

| Meta-analysis of 7 trials | 10 mg | 71% (Pain Relief) | 38% (Pain Relief) | Adults | [10] |

| Meta-analysis of 12 studies | 10 mg | Odds Ratio: 6.2 (vs. Placebo) | - | Adults (Moderate/Severe Migraine) | [11][12] |

| Double-blind, placebo-controlled trial | 10 mg | 54% | 8% | Adults with unilateral cranial autonomic symptoms | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of Rizatriptan's role in trigeminal nerve pathways.

In Vivo Microdialysis for CGRP Measurement

Objective: To measure the extracellular levels of CGRP in specific brain regions, such as the trigeminal nucleus caudalis, in response to trigeminal stimulation and Rizatriptan administration.

Methodology:

-

Animal Model: Typically, rats or guinea pigs are used.

-

Surgical Implantation: A guide cannula is stereotaxically implanted to target the trigeminal nucleus caudalis. Animals are allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid components that have diffused across the membrane, are collected at regular intervals.

-

Stimulation and Drug Administration: After a baseline collection period, the trigeminal ganglion is electrically stimulated to evoke CGRP release. Rizatriptan is administered systemically (e.g., intravenously or subcutaneously).

-

Sample Analysis: The concentration of CGRP in the dialysate samples is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Changes in CGRP levels from baseline are calculated and compared between different treatment groups.

Intravital Microscopy for Neurogenic Dural Vasodilation

Objective: To visualize and quantify the effect of Rizatriptan on the dilation of dural blood vessels induced by trigeminal nerve stimulation.

Methodology:

-

Animal Model: Anesthetized guinea pigs or rats are commonly used.[5]

-

Cranial Window Preparation: A closed cranial window is created by thinning the skull to allow for visualization of the dural vasculature.[5]

-

Vessel Visualization: The dural blood vessels are visualized using an intravital microscope.

-

Diameter Measurement: The diameter of a selected dural artery is continuously monitored and recorded using a video dimension analyzer.

-

Induction of Vasodilation: Neurogenic vasodilation is induced by electrical stimulation of the dura mater.[5]

-

Drug Administration: Rizatriptan is administered intravenously at various doses.

-

Data Analysis: The percentage change in vessel diameter from baseline is calculated. The inhibitory effect of Rizatriptan on the stimulus-induced vasodilation is then determined.

Immunohistochemistry for 5-HT1D Receptor Localization

Objective: To determine the cellular and subcellular localization of 5-HT1D receptors within the trigeminal ganglion.

Methodology:

-

Tissue Preparation: Trigeminal ganglia are dissected from rats and fixed in 4% paraformaldehyde. The tissue is then embedded in paraffin (B1166041) and sectioned.

-

Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites.

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the 5-HT1D receptor.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

Counterstaining: A nuclear counterstain (e.g., DAPI) is often used to visualize the cell nuclei.

-

Imaging: The sections are imaged using a fluorescence microscope.

-

Analysis: The distribution and co-localization of the 5-HT1D receptor with other neuronal markers can be analyzed.

Electrophysiological Recording in the Trigeminal Nucleus Caudalis

Objective: To measure the effect of Rizatriptan on the firing rate of neurons in the trigeminal nucleus caudalis in response to dural stimulation.

Methodology:

-

Animal Model: Anesthetized cats or rats are typically used.

-

Surgical Preparation: The animal is placed in a stereotaxic frame, and the trigeminal nucleus caudalis is exposed.

-

Recording Electrode Placement: A microelectrode is advanced into the TNC to record the extracellular activity of single neurons.

-

Neuronal Characterization: Neurons that respond to stimulation of the dura mater are identified.

-

Stimulation: The dura mater is electrically stimulated to evoke neuronal firing.

-

Drug Administration: Rizatriptan is administered, often iontophoretically directly onto the neuron or systemically.

-

Data Acquisition and Analysis: The firing rate (action potentials per second) of the neuron is recorded before, during, and after drug application. The percentage change in firing rate is calculated to determine the inhibitory effect of Rizatriptan.

Conclusion

Rizatriptan's multifaceted mechanism of action within the trigeminal nerve pathways underscores its efficacy as an acute migraine therapy. Through its agonist activity at 5-HT1B and 5-HT1D receptors, it effectively counteracts the vasodilation and neurogenic inflammation that characterize a migraine attack. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of targeting the trigeminovascular system. Future research may continue to refine our understanding of the intricate signaling cascades involved and explore the potential for novel therapeutic agents with even greater specificity and efficacy.

References

- 1. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-migraine 5-HT(1B/1D) agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CGRP and the Trigeminal System in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Meta-analysis of rizatriptan efficacy in randomized controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total migraine freedom, a potential primary endpoint to assess acute treatment in migraine: comparison to the current FDA requirement using the complete rizatriptan study database - PubMed [pubmed.ncbi.nlm.nih.gov]

Rizatriptan's Attenuation of Neurogenic Dural Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Migraine, a debilitating neurological disorder, is characterized by severe headaches often linked to the dilation of dural blood vessels, a phenomenon known as neurogenic dural vasodilation. This process is primarily mediated by the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from trigeminal sensory nerve fibers. Rizatriptan, a selective serotonin (B10506) 5-HT1B/1D receptor agonist, is an effective acute migraine therapeutic that exerts its primary mechanism of action by inhibiting neurogenic dural vasodilation. This technical guide provides an in-depth analysis of Rizatriptan's impact on this critical pathophysiological process, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its mechanism of action.

Introduction: The Pathophysiology of Neurogenic Dural Vasodilation

Neurogenic inflammation within the dura mater is a key event in the generation of migraine pain.[1][2][3] Activation of the trigeminovascular system, a network of sensory nerves that innervate the cranial blood vessels, leads to the release of CGRP and other neuropeptides like Substance P.[4][5][6][7] CGRP, a potent vasodilator, binds to its receptors on the smooth muscle cells of dural arteries, initiating a signaling cascade that results in vasodilation.[8] This dilation, along with increased plasma protein extravasation, contributes to the sensitization of trigeminal nociceptors, leading to the perception of pain.[4][5]

Mechanism of Action of Rizatriptan

Rizatriptan's therapeutic efficacy stems from its ability to counteract neurogenic dural vasodilation through multiple mechanisms.[9] As a 5-HT1B/1D receptor agonist, it acts on presynaptic 5-HT1D receptors located on the terminals of trigeminal nerve fibers that innervate the dural vasculature.[10][11] Activation of these autoreceptors inhibits the release of CGRP, thereby preventing the subsequent vasodilation.[10][11] Additionally, Rizatriptan acts on postsynaptic 5-HT1B receptors on the dural blood vessels, causing vasoconstriction.[9][12]

Signaling Pathway of Neurogenic Dural Vasodilation and Rizatriptan's Intervention

Caption: Signaling pathway of neurogenic dural vasodilation and Rizatriptan's inhibitory action.

Quantitative Efficacy of Rizatriptan

Preclinical studies in animal models have provided robust quantitative data on the efficacy of Rizatriptan in inhibiting neurogenic dural vasodilation. These studies typically utilize intravital microscopy to directly measure changes in dural blood vessel diameter in response to electrical stimulation of the trigeminal nerve.

| Parameter | Animal Model | Rizatriptan Dose | Effect | Reference |

| Inhibition of Electrically Stimulated Dural Vasodilation | Anesthetized Rats | Not Specified | Significantly reduced | [4] |

| Inhibition of Electrically Stimulated Dural Vasodilation | Anesthetized Guinea Pigs | 100 µg/kg | Blocked neurogenic vasodilation | [10][11] |

| Effect on CGRP-Evoked Dural Dilation | Anesthetized Guinea Pigs | 100 µg/kg | No effect | [10][11] |

| Transient Reduction in Dural Blood Vessel Diameter | Anesthetized Guinea Pigs | 1 mg/kg | 32% reduction, recovered within 10 min | [10] |

| Inhibition of Nociceptive Dural Responses in Trigeminal Nucleus Caudalis | Anesthetized Rats | 3 mg/kg, i.v. | Up to 63 ± 9% inhibition | [13] |

| Vasoconstriction of Isolated Human Middle Meningeal Arteries (EC50) | In vitro | 90 nM | Potent vasoconstrictor | [9][12] |

Experimental Protocols

The investigation of Rizatriptan's effect on neurogenic dural vasodilation relies on well-established experimental models. The following outlines a typical protocol using intravital microscopy in an anesthetized animal model.

Animal Preparation and Surgical Procedure

-

Animal Model: Male Dunkin Hartley guinea pigs (300–450 g) or Sprague-Dawley rats (300–400 g) are commonly used.[10][14]

-

Anesthesia: Animals are anesthetized with pentobarbitone sodium (e.g., 50 mg/kg i.p. initially, followed by a constant intravenous infusion of 18 mg/kg/h).[10][14]

-

Cannulation: The trachea is cannulated for artificial ventilation. The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively.[10]

-

Cranial Window Preparation: The animal is placed in a stereotaxic frame. The skull is exposed, and the parietal bone is thinned using a saline-cooled drill until the dural blood vessels are clearly visible through the intact bone.[10][14] This creates a "closed cranial window."

Intravital Microscopy and Measurement of Dural Vessel Diameter

-

Microscopy Setup: A branch of the middle meningeal artery is visualized using an intravital microscope.[10][15]

-

Diameter Measurement: The dural blood vessel diameter is continuously measured using a video dimension analyzer.[10][16]

Induction of Neurogenic Dural Vasodilation

-

Pre-constriction: As dural vessels are often maximally dilated after surgery, a vasoconstrictor such as endothelin-1 (B181129) (3 µg/kg, i.v.) is administered to establish a baseline tone.[10][11]

-

Electrical Stimulation: A bipolar stimulating electrode is placed on the surface of the cranial window near the vessel of interest.[10][14] Electrical stimulation (e.g., up to 300 µA, 5 Hz, 1 ms (B15284909) for 10 s) is applied to evoke neurogenic vasodilation.[10][11]

Drug Administration and Data Analysis

-

Drug Administration: Rizatriptan or other pharmacological agents are administered intravenously.[10]

-

Data Expression: Changes in dural blood vessel diameter are expressed as a percentage increase from the pre-stimulation baseline.[10]

Experimental Workflow for Assessing Rizatriptan's Effect

Caption: Experimental workflow for evaluating Rizatriptan's effect on neurogenic dural vasodilation.

Conclusion

Rizatriptan effectively mitigates neurogenic dural vasodilation, a cornerstone of migraine pathophysiology. Its dual action of inhibiting CGRP release from trigeminal nerve endings via 5-HT1D receptor agonism and directly constricting dural vessels through 5-HT1B receptor activation provides a powerful therapeutic approach. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the mechanisms of migraine. Future research may focus on the development of more selective agents that can replicate Rizatriptan's efficacy with an even more favorable side-effect profile.

References

- 1. Parenchymal neuroinflammatory signaling and dural neurogenic inflammation in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parenchymal neuroinflammatory signaling and dural neurogenic inflammation in migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dural vasodilation causes a sensitization of rat caudal trigeminal neurones in vivo that is blocked by a 5-HT1B/1D agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innervation of the Cerebral Dura Mater - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptans and CGRP blockade – impact on the cranial vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rizatriptan in the treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-migraine 5-HT(1B/1D) agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the vasoconstrictor effects of rizatriptan and sumatriptan in human isolated cranial arteries: immunohistological demonstration of the involvement of 5-HT1B-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rizatriptan has central antinociceptive effects against durally evoked responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitric oxide synthase inhibitors can antagonize neurogenic and calcitonin gene-related peptide induced dilation of dural meningeal vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sumatriptan inhibits neurogenic vasodilation of dural blood vessels in the anaesthetized rat--intravital microscope studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vessel diameter measurement from intravital microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the metabolic pathways of Rizatriptan via monoamine oxidase-A.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist, is a widely prescribed medication for the acute treatment of migraine headaches. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolic fate within the body. This technical guide provides a comprehensive exploration of the metabolic pathways of Rizatriptan, with a particular emphasis on the pivotal role of monoamine oxidase-A (MAO-A).

Introduction to Rizatriptan Metabolism

Rizatriptan undergoes extensive first-pass metabolism, with its primary metabolic route being oxidative deamination catalyzed by monoamine oxidase-A (MAO-A).[1][2][3] This process leads to the formation of an inactive indole (B1671886) acetic acid metabolite, which is the most abundant metabolite found in urine.[1][2][3] The oral bioavailability of Rizatriptan is approximately 45%, indicating that a significant portion of the administered dose is metabolized before reaching systemic circulation.[1][3][4] The plasma half-life of Rizatriptan is relatively short, averaging 2 to 3 hours.[1][2][3]

Several other minor metabolites of Rizatriptan have been identified, including N-monodesmethyl-rizatriptan, which exhibits pharmacological activity similar to the parent compound.[1][2] However, its plasma concentrations are only about 14% of those of Rizatriptan.[1][2] Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite.[1][2]

Quantitative Analysis of Rizatriptan Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of Rizatriptan.

Table 1: Pharmacokinetic Parameters of Rizatriptan

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~45% | [1][3][4] |

| Mean Time to Peak Plasma Concentration (Tmax) | 1 - 1.5 hours | [1][3] |

| Plasma Half-life (t½) | 2 - 3 hours | [1][2][3] |

| Plasma Protein Binding | 14% (minimal) | [1][2] |

Table 2: Excretion Profile of Rizatriptan and its Major Metabolite

| Substance | Percentage of Oral Dose Excreted in Urine | Reference(s) |

| Unchanged Rizatriptan | ~14% | [1][2][3] |

| Indole Acetic Acid Metabolite | ~51% | [1][2][3] |

Table 3: Impact of MAO-A Inhibition on Rizatriptan Pharmacokinetics (Co-administration with Moclobemide)

| Pharmacokinetic Parameter | Fold Increase with Moclobemide (B1677376) | Reference(s) |

| Rizatriptan AUC | 2.2-fold | [5] |

| Rizatriptan Cmax | 1.4-fold | [5] |

| N-monodesmethyl-rizatriptan AUC | 5.3-fold | [5] |

Experimental Protocols for Studying Rizatriptan Metabolism via MAO-A

The following provides a generalized methodology for an in vitro experiment to confirm the role of MAO-A in Rizatriptan metabolism, based on common practices in drug metabolism studies.

Objective: To determine the involvement of MAO-A in the metabolism of Rizatriptan using human liver microsomes and selective MAO inhibitors.

Materials:

-

Rizatriptan

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Selective MAO-A inhibitor (e.g., clorgyline)

-

Selective MAO-B inhibitor (e.g., selegiline)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes and Rizatriptan at a specified concentration.

-

Inhibitor Pre-incubation: For inhibition studies, pre-incubate the microsomes with the selective MAO-A inhibitor (clorgyline) or MAO-B inhibitor (selegiline) for a designated time before adding Rizatriptan.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixtures at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug (Rizatriptan) and the formation of the indole acetic acid metabolite.

-

Data Analysis: Calculate the rate of metabolism of Rizatriptan in the presence and absence of the inhibitors. A significant reduction in the metabolic rate in the presence of the MAO-A inhibitor would confirm its role in Rizatriptan metabolism.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of Rizatriptan and a typical experimental workflow for its study.

Conclusion

The metabolism of Rizatriptan is predominantly and efficiently mediated by monoamine oxidase-A, leading to the formation of an inactive indole acetic acid metabolite. This metabolic pathway is the primary determinant of Rizatriptan's pharmacokinetic profile and is a critical consideration in drug development and clinical practice. Understanding the quantitative aspects and experimental methodologies for studying this pathway is essential for researchers and scientists working to develop new chemical entities and to optimize therapeutic strategies for migraine management. The potential for drug-drug interactions with MAO-A inhibitors underscores the clinical significance of this metabolic route.

References

- 1. drugs.com [drugs.com]

- 2. DailyMed - RIZATRIPTAN BENZOATE tablet, orally disintegrating [dailymed.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Rizatriptan's potential off-target effects in in-vitro studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. These receptors are implicated in the pathophysiology of migraine, and their activation by rizatriptan leads to the constriction of cranial blood vessels and inhibition of neuropeptide release, thereby alleviating migraine symptoms. While the on-target effects of rizatriptan are well-characterized, a thorough understanding of its potential off-target interactions is crucial for a complete safety and pharmacological profile. This technical guide provides a comprehensive overview of the known in-vitro off-target effects of rizatriptan, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Off-Target Binding and Functional Activity Profile

The primary off-target interaction of rizatriptan identified in in-vitro studies is its metabolism by Monoamine Oxidase A (MAO-A). Beyond this, comprehensive screening has revealed a generally low affinity for a wide range of other receptors.

Monoamine Oxidase A (MAO-A) Interaction

Rizatriptan is a substrate for MAO-A, which is the primary enzyme responsible for its metabolism. This interaction is not considered a pharmacological "off-target" effect in the traditional sense of binding to an unintended receptor to elicit a signaling cascade, but rather a key determinant of the drug's pharmacokinetic profile.

| Target | Interaction | Quantitative Data | Significance |

| Monoamine Oxidase A (MAO-A) | Substrate | Michaelis-Menten (Km) and Vmax values have been determined in human liver microsomes, though specific values vary across studies. | Primary metabolic pathway, influencing bioavailability and half-life. Co-administration with MAO-A inhibitors is contraindicated. |

Other Receptor and Ion Channel Screening

In-vitro safety pharmacology studies have been conducted to assess the broader off-target profile of rizatriptan. According to the U.S. Food and Drug Administration (FDA) label for Maxalt® (rizatriptan), the drug exhibits a high degree of selectivity for the 5-HT1B/1D receptors.

| Target Class | Receptor Subtypes | Finding |

| Serotonin Receptors | 5-HT2, 5-HT3 | No significant activity.[1] |

| 5-HT1A, 5-HT1E, 5-HT1F, 5-HT7 | Weak affinity.[1] | |

| Adrenergic Receptors | Alpha and Beta subtypes | No significant activity.[1] |

| Dopaminergic Receptors | - | No significant activity.[1] |

| Histaminergic Receptors | - | No significant activity.[1] |

| Muscarinic Receptors | - | No significant activity.[1] |

| Benzodiazepine Receptors | - | No significant activity.[1] |

Note: While the FDA label provides a qualitative summary of off-target activities, specific quantitative data (e.g., Ki, IC50, EC50 values) from comprehensive off-target screening panels for rizatriptan are not publicly available, as this information is often proprietary.

Experimental Protocols

Detailed experimental protocols for the in-vitro assessment of off-target effects are crucial for the reproducibility and interpretation of results. Below are representative methodologies for key assays.

Radioligand Binding Assays for Off-Target Screening

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of rizatriptan for a panel of off-target receptors.

Materials:

-

Membrane preparations from cells recombinantly expressing the target receptors (e.g., adrenergic, dopaminergic, histaminergic, muscarinic receptors).

-

Radiolabeled ligands specific for each target receptor.

-

Rizatriptan stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of rizatriptan (or a known reference compound).

-

Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of rizatriptan that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Off-Target GPCR Activity

Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonist, antagonist, or inverse agonist activity).

Objective: To assess the functional activity of rizatriptan at off-target G-protein coupled receptors (GPCRs).

Materials:

-

Cell lines stably expressing the target GPCRs.

-

Assay-specific reagents for measuring second messenger levels (e.g., cAMP, IP1, or intracellular Ca2+).

-

Rizatriptan stock solution.

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).

Procedure (Example: cAMP Assay for Gs or Gi-coupled receptors):

-

Cell Plating: Seed the cells expressing the target receptor in 96-well plates and culture overnight.

-

Compound Addition: Add varying concentrations of rizatriptan to the cells. For antagonist mode, pre-incubate with rizatriptan before adding a known agonist.

-

Stimulation: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Monoamine Oxidase (MAO) Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the activity of MAO enzymes.

Objective: To determine the inhibitory potential of rizatriptan on MAO-A and MAO-B activity.

Materials:

-

Human liver microsomes or recombinant human MAO-A and MAO-B enzymes.

-

A substrate for MAO (e.g., kynuramine (B1673886) or a fluorescent substrate).

-

Rizatriptan stock solution.

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).

-

Fluorometer or spectrophotometer.

Procedure:

-

Pre-incubation: Pre-incubate the MAO enzyme source with varying concentrations of rizatriptan or control inhibitors.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

-

Detection: Measure the product of the reaction using a fluorometer or spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of MAO activity at each concentration of rizatriptan and determine the IC50 value.

Visualizations

Signaling Pathway of On-Target 5-HT1B/1D Receptor Activation

Caption: On-target signaling of Rizatriptan via 5-HT1B/1D receptors.

Experimental Workflow for Off-Target Radioligand Binding Assay

Caption: Workflow for off-target radioligand binding assays.

Conclusion

The available in-vitro data indicates that rizatriptan is a highly selective 5-HT1B/1D receptor agonist with minimal off-target activity at a broad range of other receptors, including adrenergic, dopaminergic, histaminergic, and muscarinic subtypes. The primary interaction outside of its therapeutic targets is its metabolism by MAO-A, which is a critical consideration for its pharmacokinetic profile and potential drug-drug interactions. While quantitative data on off-target binding affinities are not extensively published, the qualitative assessments from regulatory bodies provide a strong indication of its selectivity. Further research, potentially through broader safety pharmacology screening panels with publicly available results, would be beneficial to provide a more detailed quantitative understanding of rizatriptan's off-target profile.

References

Molecular Interactions of Rizatriptan with G-protein Coupled Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan is a second-generation triptan, a class of drugs that are selective serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor agonists.[1][2] It is widely prescribed for the acute treatment of migraine headaches, with or without aura.[1][3][4] The therapeutic efficacy of Rizatriptan is rooted in its specific molecular interactions with G-protein coupled receptors (GPCRs), primarily the 5-HT1B and 5-HT1D receptor subtypes.[1][3][5] This technical guide provides a comprehensive overview of these interactions, including quantitative binding data, detailed experimental protocols, and visualization of the associated signaling pathways.

Receptor Binding Profile and Selectivity

Rizatriptan exhibits a high affinity and selectivity for the human 5-HT1B and 5-HT1D receptors.[1][6][7][8] Its binding profile is characterized by a significantly lower affinity for other 5-HT receptor subtypes and a lack of significant activity at a broad range of other GPCRs, underscoring its targeted mechanism of action.[1][6][7][8]

Quantitative Binding Data

The binding affinities (expressed as pKi or Ki values) of Rizatriptan for various GPCRs are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |

| Serotonin Receptors | |||

| 5-HT1A | Weak Affinity | - | [1][7][8] |

| 5-HT1B | High Affinity | - | [1][5][7][8] |

| 5-HT1D | High Affinity | - | [1][5][7][8] |

| 5-HT1E | Weak Affinity | >1000 | [9] |

| 5-HT1F | Weak Affinity | - | [1][7][8] |

| 5-HT2A | No Significant Activity | - | [1][7][8] |

| 5-HT2C | No Significant Activity | - | [1][7][8] |

| 5-HT7 | Weak Affinity | - | [1][7][8] |

| Other GPCRs | |||

| Adrenergic (α₁, α₂, β) | No Significant Activity | - | [1][7][8] |

| Dopaminergic (D₁, D₂) | No Significant Activity | - | [1][7][8] |

| Histaminergic (H₁) | No Significant Activity | - | [1][7][8] |

| Muscarinic | No Significant Activity | - | [1][7][8] |

| Benzodiazepine | No Significant Activity | - | [1][7][8] |

Note: Specific Ki values for all receptors are not consistently available in the public domain. The table reflects the qualitative and, where available, quantitative descriptions from the cited literature.

Mechanism of Action and Signaling Pathways

Gαi/o-Mediated Signaling Cascade

Therapeutic Consequences of Receptor Activation

The activation of 5-HT1B and 5-HT1D receptors by Rizatriptan leads to three primary pharmacological actions that contribute to its anti-migraine effect:[3][4][12][13]

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[3][12]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[3][12]

-

Inhibition of Nociceptive Transmission: Rizatriptan is believed to reduce the transmission of pain signals within the trigeminal pain pathways in the brainstem.[1][5]

Experimental Protocols

The characterization of Rizatriptan's interaction with GPCRs relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Rizatriptan for various receptor subtypes. It involves a competition between unlabeled Rizatriptan and a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT), and varying concentrations of unlabeled Rizatriptan.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Rizatriptan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Rizatriptan that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are employed to determine the potency (EC₅₀ or IC₅₀) and efficacy of Rizatriptan as a receptor agonist.

This assay measures the activation of G-proteins upon receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1B or 5-HT1D receptor as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of Rizatriptan.

-

Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.

-

Termination and Detection: Terminate the reaction by rapid filtration and measure the bound radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Rizatriptan concentration to determine the EC₅₀ and maximal effect (Emax).

This assay quantifies the ability of Rizatriptan to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Protocol:

-

Cell Culture: Culture cells stably expressing the 5-HT1B or 5-HT1D receptor in a 96-well plate.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of Rizatriptan.

-

Adenylyl Cyclase Stimulation: Stimulate the cells with a fixed concentration of forskolin (B1673556) to induce cAMP production.

-